molecular formula C5H13NO2S B3245409 N-Methylbutane-1-sulfonamide CAS No. 16867-25-7

N-Methylbutane-1-sulfonamide

Cat. No.: B3245409
CAS No.: 16867-25-7
M. Wt: 151.23 g/mol
InChI Key: CJUPBDDCEQLSBF-UHFFFAOYSA-N
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Description

Significance of the Sulfonamide Moiety in Modern Chemical Science

The sulfonamide functional group (-SO2NH-) is a cornerstone of modern medicinal and chemical science. benthamdirect.com Its importance stems from its versatile structural features, which allow for a wide range of chemical modifications that can significantly alter a molecule's biological activity. benthamdirect.comekb.eg This adaptability has made the sulfonamide moiety a crucial component in the development of numerous therapeutic agents. nih.gov Sulfonamides are integral to drugs with a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antidiabetic properties. nih.govajchem-b.comresearchgate.net

The chemical properties of the sulfonamide group, such as its ability to form strong hydrogen bonds and interact with biological targets, contribute to its widespread use. benthamdirect.com This functional group serves not only as an active pharmacological component but also as a versatile building block or "scaffold" in organic synthesis. ekb.egajchem-b.com Chemists utilize sulfonamides to construct complex molecules and as protecting groups for amines due to their stability and the relative ease with which they can be removed under mild conditions. ekb.eg The sulfur(VI) center is stable against hydrolysis and resistant to reduction, making it a reliable component in complex molecular architectures. nih.gov Consequently, the sulfonamide motif is found in over 150 FDA-approved drugs, highlighting its enduring relevance in drug discovery and development. nih.gov

Historical Context of Sulfonamide Research in Organic Synthesis

The history of sulfonamides is a landmark chapter in the story of medicine. Their journey began in the 1930s, a time when bacterial infections were a common cause of death. researchgate.net The breakthrough came in 1935 when the German chemist Gerhard Domagk discovered the antibacterial effects of a red azo dye named Prontosil. theseus.fislideshare.net Domagk found that Prontosil was effective against streptococcal infections in living organisms, a discovery that earned him the Nobel Prize in Medicine in 1939. theseus.fiebsco.com

Further research revealed that Prontosil itself was a prodrug. theseus.fi In the body, it is metabolized into a simpler, colorless compound called sulfanilamide (B372717), which was the true active agent responsible for the antibacterial effect. theseus.fiebsco.com This discovery catalyzed a wave of research in organic synthesis, as scientists began to create numerous derivatives of sulfanilamide to improve efficacy and broaden the spectrum of activity. theseus.fi These "sulfa drugs" became the first widely effective systemic antimicrobials, revolutionizing the treatment of bacterial diseases before the advent of penicillin. ajchem-b.comresearchgate.net They were used extensively to treat infections, including pneumonia and wounds sustained by soldiers during World War II. researchgate.net The earliest methods for synthesizing sulfonamides, which involve reacting sulfonyl chlorides with amines, were established in the early 1900s and remain a fundamental technique in organic chemistry today due to their high efficiency. theseus.fi

Academic and Research Landscape of N-Methylbutane-1-sulfonamide and its Functionalized Derivatives

While this compound itself is a relatively simple molecule, its functionalized derivatives are subjects of significant academic and industrial research. These derivatives, particularly those incorporating fluorine or other reactive groups, serve as valuable intermediates and building blocks in various fields.

Research often focuses on derivatives like 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide and its hydroxylated form, which are used in material science and organic synthesis. lookchem.comnih.gov The high chemical and thermal stability of these perfluorinated compounds makes them suitable for creating advanced materials for the aerospace and electronics industries. lookchem.com In organic synthesis, they are used as building blocks for creating more complex perfluorinated molecules. lookchem.comchemicalbook.com The presence of the sulfonamide moiety in these molecules allows for further chemical modification.

Another area of research involves derivatives such as 4-Cyano-N-methylbutane-1-sulfonamide. ontosight.ai The inclusion of a cyano group, a common functional group in pharmaceuticals, suggests potential biological activity, and this specific compound is noted in patent literature, indicating its relevance in therapeutic research. ontosight.ai Compounds with similar structures have been investigated for their potential as enzyme inhibitors. ontosight.ai

The table below summarizes the key physical and chemical properties of this compound and some of its notable derivatives, compiled from chemical databases.

PropertyThis compound1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide
CAS Number 16867-25-7 bldpharm.com68298-12-4 nih.gov34454-97-2 nih.gov
Molecular Formula C₅H₁₃NO₂SC₅H₄F₉NO₂S nih.govC₇H₈F₉NO₃S nih.gov
Molecular Weight 151.23 g/mol 313.14 g/mol nih.gov357.19 g/mol lookchem.com
Boiling Point Not availableNot available247.2°C at 760mmHg lookchem.com
Melting Point Not availableNot available57°C lookchem.com
Density Not availableNot available1.63 g/cm³ lookchem.com

The following table outlines research findings and applications for functionalized derivatives of this compound.

DerivativeResearch AreaFindings and Applications
1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide Material Science, Organic SynthesisUsed as an intermediate. nih.gov Employed in the manufacturing of surfactants for paints and inks. nih.gov
1,1,2,2,3,3,4,4,4-nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide Organic Synthesis, Pharmaceutical Industry, Material ScienceUsed as a building block for creating various perfluorinated compounds. lookchem.com Serves as an intermediate in developing drugs with potentially improved properties. lookchem.com Utilized for developing advanced materials due to high chemical and thermal stability. lookchem.com
4-Cyano-N-methylbutane-1-sulfonamide Medicinal ChemistryMentioned in patent literature (US8497270), suggesting potential therapeutic applications. ontosight.ai Structural features suggest potential for enzyme inhibition. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO2S/c1-3-4-5-9(7,8)6-2/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUPBDDCEQLSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16867-25-7
Record name N-methylbutane-1-sulfonamide
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Advanced Synthetic Methodologies for N Methylbutane 1 Sulfonamide and Analogs

Strategies for the Formation of the Sulfonamide N-S Bond in N-Methylbutane-1-sulfonamide Systems

The construction of the sulfonamide linkage is the cornerstone of synthesizing this compound. Various strategies have been developed, ranging from classical approaches to modern catalytic systems, to efficiently form this bond.

Amination of Butane-1-sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. In the context of this compound, this involves the nucleophilic attack of methylamine on butane-1-sulfonyl chloride. The reaction proceeds readily, typically in the presence of a base to neutralize the hydrochloric acid byproduct. alrasheedcol.edu.iq

This method is highly reliable for a wide range of substrates. The choice of base and solvent can be optimized to improve yields and facilitate product isolation. While simple amines like methylamine are highly reactive, less nucleophilic or sterically hindered amines may require more forcing conditions.

Table 1: Typical Reaction Conditions for Amination of Sulfonyl Chlorides

ParameterCommon ExamplesPurpose/Notes
BasePyridine, Triethylamine (Et3N), Aqueous NaOHActs as a scavenger for the HCl generated during the reaction.
SolventDichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), WaterChosen based on the solubility of reactants and ease of workup.
Temperature0 °C to room temperatureThe reaction is often exothermic and may require initial cooling.

Direct Sulfonylation Reactions Utilizing Sulfur Dioxide Surrogates

Modern synthetic strategies increasingly focus on avoiding the pre-functionalization required to generate sulfonyl chlorides. Direct sulfonylation methods, which utilize stable and easy-to-handle surrogates for gaseous sulfur dioxide (SO₂), have emerged as powerful alternatives. nih.gov These reactions often involve multi-component couplings of an alkyl source, an amine, and an SO₂ surrogate. bohrium.com

Common SO₂ surrogates include 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) and inorganic sulfites like sodium metabisulfite (Na₂S₂O₅). rsc.orgresearchgate.net These reagents can be employed in transition-metal-catalyzed processes where an alkyl halide or other precursor, methylamine, and the SO₂ source are combined in a single pot to construct the this compound. dtu.dk This approach offers higher atom economy and allows for the convergent synthesis of diverse sulfonamides from readily available starting materials. nih.govbohrium.com

Table 2: Common Sulfur Dioxide Surrogates in Sulfonylation Reactions

SO₂ SurrogateChemical FormulaKey Features
DABSOC₆H₁₂N₂(SO₂)₂Solid, stable, releases SO₂ upon heating; generates a basic byproduct (DABCO). dtu.dk
Sodium MetabisulfiteNa₂S₂O₅Inexpensive, abundant inorganic salt; often used in radical or metal-catalyzed processes. rsc.orgresearchgate.net
RongaliteHOCH₂SO₂NaCan serve as an SO₂ surrogate in radical-triggered reactions. bohrium.com

Metal-Catalyzed Sulfonamidation Approaches

Transition-metal catalysis has provided innovative pathways for forming N-S bonds under mild conditions. dtu.dk Palladium- and copper-catalyzed reactions are prominent in this area. mit.edu For instance, a palladium-catalyzed three-component reaction of an aryl halide, an SO₂ surrogate, and an amine can generate aryl sulfonamides. dtu.dk While many established protocols focus on aryl precursors, the development of analogous reactions for alkyl sulfonamides is an active area of research.

Indium metal has also been reported as an effective catalyst for the synthesis of sulfonamides from sulfonyl chlorides and amines, offering a facile and efficient method that is applicable to a wide range of substrates, including less nucleophilic anilines. researchgate.net Copper-catalyzed multi-component reactions involving terminal alkynes, sulfonyl azides, and amines have also proven to be an efficient method for generating N-sulfonyl amidines, which are structurally related to sulfonamides. nih.gov These catalytic systems often exhibit high functional group tolerance and provide access to complex molecules.

Oxidative Coupling Methodologies for this compound Synthesis

Oxidative coupling represents a direct and atom-economical approach to sulfonamide synthesis, forming the N-S bond and setting the correct oxidation state of sulfur simultaneously. A notable example is the electrochemical oxidative coupling of thiols and amines. nih.govnih.gov In this method, butane-1-thiol and methylamine could be directly converted into this compound.

The transformation is driven by electricity, requires no sacrificial chemical oxidants or catalysts, and can be performed under very mild conditions at room temperature. nih.govnih.gov The process is believed to involve the initial oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. The subsequent reaction between these intermediates leads to the formation of the sulfonamide, with hydrogen gas as the only byproduct. nih.gov This environmentally benign strategy is highly attractive for its efficiency and broad substrate scope. nih.gov

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, the sulfonamide nitrogen atom provides a handle for further functionalization, allowing for the generation of a diverse library of related compounds.

N-Alkylation and N-Acylation Reactions on the Sulfonamide Nitrogen

The hydrogen atom on the nitrogen of a secondary sulfonamide like this compound is acidic and can be removed by a base, allowing the resulting anion to react with various electrophiles.

N-Alkylation: This reaction involves the introduction of an additional alkyl group onto the sulfonamide nitrogen, yielding a tertiary sulfonamide. This can be achieved by treating this compound with a base (e.g., potassium hydroxide) followed by an alkylating agent such as an alkyl halide. researchgate.net The use of ionic liquids as solvents can significantly accelerate this reaction. researchgate.net Alternative, more sustainable methods include manganese-catalyzed "borrowing hydrogen" approaches, where alcohols serve as the alkylating agents. organic-chemistry.org N-alkylation of the sulfonamide moiety is a strategy that has been used in drug design to modulate the pharmacological properties of molecules. nih.gov

N-Acylation: The introduction of an acyl group to the sulfonamide nitrogen forms an N-acylsulfonamide. This functional group is found in numerous biologically active compounds and can act as a bioisostere for carboxylic acids. nih.gov The N-acylation of this compound is typically accomplished by reaction with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. orientjchem.org More advanced methods utilize N-acylbenzotriazoles as efficient, neutral acylating reagents in the presence of a base like sodium hydride. semanticscholar.org Both acidic (e.g., catalytic H₂SO₄) and heterogeneous catalysts have also been developed to promote this transformation efficiently. nih.govresearchgate.net

Table 3: Reagents for Functionalization of the Sulfonamide Nitrogen

TransformationReagent ClassSpecific ExamplesConditions
N-AlkylationAlkyl HalidesMethyl iodide, Benzyl bromideBase (e.g., KOH, NaH) in solvent (e.g., DMF, Ionic Liquid). researchgate.net
AlcoholsMethanol, EthanolTransition-metal catalyst (e.g., Mn, Ru). organic-chemistry.org
N-AcylationAcid AnhydridesAcetic anhydride, Propionic anhydrideCatalytic acid (H₂SO₄) or base (pyridine). nih.gov
Acid ChloridesAcetyl chloride, Benzoyl chlorideBase (e.g., Et₃N) or heterogeneous catalyst. researchgate.net
N-Acylbenzotriazoles1-(Benzoyl)benzotriazoleBase (NaH) in THF. semanticscholar.org

Selective Functionalization of the Butane Chain

The butane chain of this compound serves as a versatile scaffold for introducing a variety of functional groups. The ability to selectively modify this chain is crucial for developing analogs with tailored properties.

Perfluorination of the butane chain in this compound can dramatically alter its properties, enhancing its lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of such derivatives typically starts from a perfluorinated building block. A common strategy involves the reaction of a perfluoroalkanesulfonyl fluoride with a primary or secondary amine. For instance, the synthesis of N-methyl-n-perfluorobutanesulfonamide (MeFBSA) can be achieved by reacting 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride with methylamine. This approach ensures that the entire butane chain is perfluorinated nih.govacs.org.

Direct fluorination of a pre-existing this compound is challenging due to the high reactivity of fluorinating agents and the difficulty in controlling selectivity. However, methods for the selective fluorination of organic compounds are continually being developed and could potentially be adapted for this purpose.

Table 1: Synthesis of Perfluorinated N-Alkylbutane-1-sulfonamide Derivatives
Starting MaterialReagentProductKey Features
Nonafluorobutane-1-sulfonyl fluorideMethylamineN-Methyl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamideDirect synthesis from a perfluorinated precursor.
Butanesulfonyl fluorideElectrochemical Fluorination (Simons Process)Nonafluorobutane-1-sulfonyl fluorideA method to produce the perfluorinated starting material.

The introduction of hydroxyl groups and other heteroatoms onto the butane chain can increase polarity and provide handles for further functionalization. The regioselective hydroxylation of alkanes is a challenging transformation, but several catalytic systems have been developed that can achieve this with some degree of control.

For the butane chain of this compound, transition-metal-catalyzed C-H oxidation offers a promising approach. Catalysts based on iron, manganese, or copper can activate C-H bonds and introduce hydroxyl groups. The regioselectivity is influenced by both steric and electronic factors. The electron-withdrawing nature of the sulfonamide group can direct oxidation to the C-H bonds further away from the sulfur atom (β, γ, and δ positions). For example, enzymatic hydroxylation using P450 monooxygenases can provide high regioselectivity, often favoring the terminal methyl group or the adjacent methylene (B1212753) group researchgate.net.

Table 2: Catalytic Systems for Regioselective Hydroxylation of Butane
Catalyst SystemOxidantMajor Products from ButanePotential for this compound
Fluorocarbon-soluble transition-metal catalystm-CPBA2-Butanol and 1-ButanolMay offer selectivity for the terminal and sub-terminal positions of the butane chain acs.orgnih.gov.
P450 Monooxygenase (recombinant whole-cell catalyst)O₂2-ButanolHigh potential for regioselective hydroxylation at specific positions researchgate.net.

The introduction of other heteroatoms, such as halogens, can be achieved through radical halogenation, although controlling regioselectivity can be difficult. More modern approaches, such as photocatalytic methods, can offer improved control over the position of functionalization nih.gov.

The introduction of an azido group onto the butane chain of this compound opens up the possibility of using "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for further derivatization. This allows for the efficient and modular assembly of more complex molecules nih.govorganic-chemistry.orgnih.govbroadpharm.comresearchgate.net.

An azido group can be introduced through nucleophilic substitution of a suitable leaving group, such as a tosylate or a halide, on the butane chain. For example, a hydroxylated derivative of this compound can be converted to a tosylate, which is then displaced by an azide anion (from sodium azide).

Alternatively, radical azidation methods can be employed for the direct conversion of C-H bonds to C-N₃ bonds. The use of sulfonyl azides as azide sources in the presence of a radical initiator can lead to the formation of alkyl azides researchgate.netnih.gov. The regioselectivity of such reactions would need to be carefully controlled.

Table 3: Methods for Azido Group Incorporation
MethodStarting Material on Butane ChainReagentsKey Features
Nucleophilic Substitution-OH, -OTs, -Br, -I1. TsCl, pyridine; 2. NaN₃Reliable two-step process from a hydroxylated precursor.
Radical Azidation-HTosyl azide, radical initiator (e.g., AIBN)Direct C-H functionalization, regioselectivity can be a challenge organic-chemistry.org.

Sustainable and Green Chemical Approaches in this compound Synthesis

The synthesis of sulfonamides, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic solvents, energy efficiency, and waste reduction. researchgate.net Traditional methods often rely on toxic solvents like dichloromethane (DCM) and reactive reagents such as sulfonyl chlorides, which pose environmental and safety challenges. researchgate.net Modern sustainable strategies focus on alternative reaction media, such as water, and energy sources like microwave irradiation or mechanical energy to create more environmentally benign processes. rsc.orgthieme-connect.com These approaches not only minimize the environmental footprint but also frequently lead to simpler purification procedures, higher yields, and shorter reaction times. rsc.orgresearchgate.net Key developments include microwave-assisted protocols, reactions conducted in aqueous media, and solvent-free conditions, which represent significant advancements in the sustainable production of this compound and related analogs.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods for the synthesis of sulfonamides. organic-chemistry.org The use of microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times and improve product yields. scribd.comresearchgate.net

A notable microwave-assisted method applicable to the synthesis of this compound involves a two-step process starting directly from the corresponding sulfonic acid (butane-1-sulfonic acid). organic-chemistry.org In the first step, the sulfonic acid is activated using 2,4,6-trichloro- researchgate.netrsc.orgrsc.org-triazine (TCT) in the presence of triethylamine. This reaction is typically carried out in acetone under microwave irradiation at 80 °C for approximately 20 minutes. organic-chemistry.orgresearchgate.net The resulting intermediate is then treated in a second microwave-assisted step with the appropriate amine, such as methylamine, and a base like sodium hydroxide at 50 °C for just 10 minutes. organic-chemistry.org This process avoids the need to isolate unstable sulfonyl chloride intermediates and simplifies the purification process, providing high-purity sulfonamides in excellent yields. organic-chemistry.orgscribd.com

The efficiency of microwave irradiation is evident when compared to conventional heating methods, which often require longer reaction times and result in lower yields. organic-chemistry.org This methodology has proven to be versatile, accommodating a wide range of aliphatic and aromatic sulfonic acids and various primary and secondary amines. organic-chemistry.orgscribd.com Further research has demonstrated the successful synthesis of complex bioactive sulfonamide derivatives, such as those containing a pyrazoline core, using microwave irradiation, highlighting the broad applicability of this green technique. nih.govresearchgate.net

MethodReactantsConditionsReaction TimeYieldReference
Microwave-Assisted Butane-1-sulfonic acid, TCT, Triethylamine; then Methylamine, NaOH1. 80 °C, MW20 minHigh organic-chemistry.orgresearchgate.net
2. 50 °C, MW10 min
Conventional Heating (Generic Sulfonamide Synthesis)Thermal HeatingSeveral HoursLower organic-chemistry.orgscribd.com
Microwave-Assisted Chalcone derivative, p-hydrazinobenzenesulfonamide hydrochloride200 °C, 300W, MW7 minHigh nih.govresearchgate.net

Reactions in Aqueous Media

The use of water as a solvent is a cornerstone of green chemistry, offering an inexpensive, non-toxic, and non-flammable medium for chemical transformations. researchgate.net Significant progress has been made in developing synthetic routes for sulfonamides that proceed efficiently in water. researchgate.netrsc.org One such method involves the reaction of sodium sulfinates with amines in water, mediated by iodine, at room temperature. rsc.org This approach is convenient, environmentally friendly, and simplifies product isolation, as many sulfonamide products exhibit poor water solubility and can be collected by simple filtration. researchgate.netrsc.org

Another sustainable strategy involves the N-alkylation of sulfonamides with alcohols in water. rsc.org This has been achieved using a water-soluble iridium complex as a metal-ligand bifunctional catalyst. rsc.orgrsc.org The reaction, which can be enhanced by microwave irradiation, allows for the formation of N-alkylated sulfonamides like this compound from a primary sulfonamide and an alcohol, with water being the only byproduct. rsc.orgacs.org Furthermore, a general and mild method for synthesizing sulfonamides involves the in-situ conversion of thiols to sulfonyl chlorides using an oxidant like sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O), followed by reaction with an amine in water or other sustainable solvents like ethanol. rsc.orgresearchgate.net

MethodReactantsCatalyst/MediatorSolventConditionsOutcomeReference
Sulfonamide Synthesis Sodium Sulfinates, AminesI₂WaterRoom TempGood yields, easy purification rsc.org
N-Alkylation Sulfonamide, AlcoholIridium ComplexWaterMicrowave74–91% yields rsc.orgrsc.org
Oxidative Chlorination Thiol, AmineNaDCC·2H₂OWater/EthanolMildGood to excellent yields rsc.orgresearchgate.net
Dynamic pH Control Arylsulfonyl chloride, AmineNoneWaterRoom TempExcellent yields and purity rsc.org

Solvent-Free Conditions

Eliminating organic solvents entirely represents a significant step towards truly green synthesis. ics-ir.org Solvent-free reactions often lead to reduced waste, easier workups, and lower energy consumption. researchgate.net Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to initiate reactions, is a prominent solvent-free technique. rsc.org A three-component palladium-catalyzed aminosulfonylation has been developed under mechanochemical conditions, reacting an aryl bromide, potassium metabisulfite (K₂S₂O₅), and an amine to produce a wide range of sulfonamides. rsc.orgrsc.org This method demonstrates tolerance for a vast range of functional groups and can be scaled up to gram quantities. thieme-connect.comrsc.org

Other solvent-free approaches include the direct condensation of sulfonamides with various reagents. For instance, N-sulfonylformamidines can be synthesized by the direct, catalyst-free reaction of a sulfonamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at room temperature. researchgate.netresearchgate.net Similarly, the aza-Michael addition of sulfonamides to α,β-unsaturated esters can be performed efficiently under solvent-free conditions using a catalytic amount of sodium hydroxide and a phase-transfer catalyst, often accelerated by microwave irradiation. ics-ir.org These methods provide rapid and efficient access to sulfonamide derivatives without the need for hazardous solvents. researchgate.netjocpr.com

MethodReactantsCatalyst/ConditionsOutcomeReference
Mechanochemistry Aryl bromide, K₂S₂O₅, AminePd-catalyst, Ball millingWide range of sulfonamides rsc.orgrsc.org
Direct Condensation Sulfonamide, DMF-DMANeat, Room TemperatureFast, efficient, good yields researchgate.netresearchgate.net
Aza-Michael Addition Sulfonamide, α,β-unsaturated esterNaOH, TBAB, Solvent-free, MWGood to excellent yields ics-ir.org
Condensation Sulfonamide, Aromatic aldehydeTBAB, 100°C, Solvent-freeGood yields jocpr.com

Mechanistic Investigations of N Methylbutane 1 Sulfonamide Reactivity

Reaction Pathways and Transformation Mechanisms of N-Methylbutane-1-sulfonamide Derivatives

The transformation of this compound and its derivatives is governed by the inherent properties of the sulfonamide linkage. The electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of the adjacent nitrogen atom, dictating its behavior in various chemical reactions.

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Reactivity: The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, allowing it to function as a nucleophile. However, the strong electron-withdrawing effect of the adjacent sulfonyl group significantly reduces the electron density on the nitrogen, rendering it a weak nucleophile compared to amines. nih.gov Despite this reduced nucleophilicity, N-alkylsulfonamides can undergo reactions such as N-alkylation with alkyl halides or condensation with aldehydes to form N-sulfonyl imines. nih.govacs.org In these reactions, the nitrogen atom attacks an electrophilic carbon center. youtube.com For instance, the condensation of a sulfonamide with an aldehyde to form an N-sulfonyl aldimine is a common transformation, though it can require harsh conditions like high temperatures or the presence of a Lewis acid to activate the carbonyl group due to the sulfonamide's low nucleophilicity. nih.gov

Electrophilic Reactivity: The sulfur atom in the sulfonamide group is electron-deficient due to the presence of two electronegative oxygen atoms and the nitrogen atom, making it a prime target for nucleophilic attack. youtube.com This electrophilic character is central to many reactions involving sulfonamides. For example, the formation of a sulfonamide from a sulfonyl chloride and an amine is a classic illustration of nucleophilic attack at the electrophilic sulfur center. nih.gov Similarly, cleavage of the sulfur-nitrogen bond often proceeds via nucleophilic attack on the sulfur atom. youtube.com N-sulfonyl imines, derived from sulfonamides, are also recognized as versatile electrophiles in various organic transformations, including nucleophilic additions and cycloadditions. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamic Control

The rate and outcome of reactions involving this compound can be significantly altered by the presence of different substituents on either the alkyl chain or the nitrogen atom. These substituents can exert electronic and steric effects that influence the transition state energies, thereby affecting reaction kinetics.

Influence on Reaction Kinetics: Electron-withdrawing groups attached to the sulfonyl moiety or the N-alkyl group can decrease the nucleophilicity of the sulfonamide nitrogen, slowing down reactions where the nitrogen acts as a nucleophile. For example, studies on the N-alkylation of various benzenesulfonamides have shown that electron-withdrawing groups like nitro or cyano on the aromatic ring can completely inhibit the reaction under certain conditions, whereas electron-donating groups are well-tolerated. acs.org Conversely, electron-withdrawing groups enhance the electrophilicity of the sulfur atom, potentially accelerating reactions involving nucleophilic attack at this center.

Kinetic vs. Thermodynamic Control: The principle of kinetic versus thermodynamic control dictates that the product distribution of a reaction can depend on the reaction conditions. wikipedia.orgjackwestin.comlibretexts.orgthecatalyst.org A kinetically controlled reaction, typically occurring at lower temperatures, favors the product that is formed fastest (i.e., via the lowest activation energy pathway). jackwestin.comlibretexts.orgthecatalyst.org A thermodynamically controlled reaction, usually favored at higher temperatures where product equilibration is possible, yields the most stable product. jackwestin.comlibretexts.orgthecatalyst.org In the context of sulfonamide chemistry, such as the sulfonation of naphthalene, the initial product formed at lower temperatures is the kinetic product, while heating allows for rearrangement to the more stable thermodynamic product. thecatalyst.orgstackexchange.com While specific studies on this compound are limited, it is plausible that reactions with multiple potential products could be steered toward either the kinetic or thermodynamic product by careful selection of temperature and reaction time. wikipedia.org

Cleavage and Decomposition Mechanisms of the Sulfonamide Linkage

The sulfur-nitrogen (S-N) bond in this compound is relatively robust but can be cleaved under specific conditions, including hydrolysis, or through radical and photochemical pathways.

Hydrolytic Stability and Hydrolysis Mechanisms

Sulfonamides are generally considered to be hydrolytically stable, particularly acyclic N-alkylsulfonamides. nih.govnih.gov However, under acidic or basic conditions, the S-N bond can undergo cleavage.

Acid-Catalyzed Hydrolysis: In acidic media, the hydrolysis of sulfonamides can proceed through different mechanisms. A common pathway involves the pre-equilibrium protonation of the nitrogen atom, followed by a rate-determining attack of a water molecule on the electrophilic sulfur atom (A2 mechanism). researchgate.netresearchgate.net Another proposed mechanism for related compounds involves protonation followed by the expulsion of a neutral amine or amide, leading to the formation of a sulfonyliminium or sulfonylium ion intermediate (A1 or SN1-type mechanism), which is then attacked by water. nih.govrsc.org

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis mechanism is dependent on the substitution pattern. For sulfonamides with an N-H bond, the mechanism can involve the initial deprotonation of the nitrogen to form an anion. Subsequent cleavage of the S-N bond can occur, sometimes following an elimination-addition pathway. For N,N-disubstituted sulfonamides, hydrolysis often proceeds via a direct nucleophilic attack of a hydroxide ion on the sulfur atom. rsc.org In some specific structures, an E1cb (Elimination Unimolecular conjugate Base) mechanism has been observed, where deprotonation is followed by the expulsion of the leaving group. rsc.org

Radical and Photochemical Reactions Involving the this compound Core

Beyond hydrolytic cleavage, the sulfonamide linkage can be broken through radical and photochemical processes, leading to unique reaction products.

Radical Reactions: The N-S bond in sulfonamides can be cleaved under radical conditions. One notable mechanism involves the formation of an α-sulfonamidoyl radical (a radical on the carbon adjacent to the sulfonamide nitrogen). This intermediate can undergo a β-elimination (or fragmentation) to eject a sulfonyl radical (RSO₂•), resulting in the formation of an imine. nih.govacs.org This type of reaction demonstrates that the stable sulfonamide bond can be cleaved under mild, reductive conditions to form carbon-nitrogen double bonds. acs.org Additionally, nitrogen-centered radicals (amidyl radicals) can be generated from N-halosulfonamides and participate in addition reactions to unsaturated compounds. nih.gov

Photochemical Reactions: N-alkylsulfonamides, particularly their N-nitroso derivatives, are susceptible to decomposition upon exposure to UV light. capes.gov.brresearchgate.net The photolysis of N-alkyl-N-nitrososulfonamides typically proceeds via the homolytic cleavage of the nitrogen-nitrogen bond. researchgate.net This initial step can lead to subsequent reactions, including the cleavage of the N-alkyl bond, ultimately yielding the parent sulfonamide and a carbonyl compound derived from the alkyl group. capes.gov.br Direct photolysis of some sulfonamide-containing drugs has also been shown to cause cleavage of the S-N bond, among other transformations. researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Methylbutane-1-sulfonamide and its Analogs

NMR spectroscopy is a cornerstone for the structural analysis of this compound, providing unambiguous evidence for its atomic framework through the chemical shifts, coupling constants, and correlations of its hydrogen (¹H) and carbon (¹³C) nuclei.

Given the structure CH₃CH₂CH₂CH₂SO₂NHCH₃, the expected NMR signals can be predicted based on established chemical shift ranges for aliphatic and sulfonamide moieties. oregonstate.educompoundchem.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (δ, ppm) (Multiplicity, J)¹³C Chemical Shift (δ, ppm)Rationale
CH₃- (N-methyl)~2.6-2.8 (s)~29-31Deshielded by the adjacent nitrogen of the sulfonamide group.
-NH-~4.5-5.5 (broad s)N/AProton attached to nitrogen, chemical shift can be variable and concentration-dependent.
-SO₂-CH₂-~2.9-3.1 (t)~52-55Alpha to the strongly electron-withdrawing sulfonyl group, resulting in significant deshielding.
-CH₂-CH₂-SO₂-~1.7-1.9 (sextet)~25-27Beta to the sulfonyl group, less deshielded than the alpha position.
CH₃-CH₂-~1.3-1.5 (sextet)~21-23Gamma to the sulfonyl group, showing typical aliphatic chemical shifts.
CH₃-~0.9-1.0 (t)~13-14Terminal methyl group of the butyl chain, least affected by the sulfonamide moiety.

While 1D NMR provides foundational data, 2D NMR experiments are essential for the definitive assignment of all proton and carbon signals, especially in complex molecules. sdsu.eduyoutube.com For this compound, a combination of COSY, HSQC, and HMBC experiments would confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. youtube.com For the butyl chain, a clear correlation pathway would be observed from the terminal methyl protons (~0.9 ppm) to the adjacent methylene (B1212753) protons (~1.4 ppm), which in turn would correlate to the next methylene group (~1.8 ppm), and finally to the methylene protons alpha to the sulfonyl group (~3.0 ppm). The N-methyl protons would appear as an isolated singlet with no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov It would definitively link each proton signal of the butyl and methyl groups to its corresponding carbon signal, confirming the assignments made in the 1D spectra. For example, the proton triplet at ~3.0 ppm would show a cross-peak to the carbon signal at ~53 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (typically 2-3 bond) couplings between protons and carbons, which is crucial for connecting different parts of the molecule. nih.govnih.gov Key HMBC correlations would include:

The N-methyl protons (~2.7 ppm) showing a correlation to the carbon alpha to the sulfonyl group (~53 ppm), confirming the S-N-C connectivity.

The protons on the alpha-methylene group (~3.0 ppm) showing correlations to the beta (~26 ppm) and gamma (~22 ppm) carbons of the butyl chain.

The sulfonamide S-N bond is known to possess a degree of double-bond character, which can lead to restricted rotation and the existence of distinct conformers. chemrxiv.org This phenomenon is particularly pronounced in N,N-disubstituted sulfonamides, where high rotational barriers have been observed. researchgate.net

Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, can be employed to investigate this conformational mobility. researchgate.netresearchgate.net At low temperatures, where the rotation around the S-N bond is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature is increased, the rate of rotation increases, leading to the broadening and eventual coalescence of these signals into a single, averaged signal. nih.gov

For this compound, DNMR experiments could provide the free energy barrier (ΔG‡) for rotation around the S-N bond. While the barrier is expected to be lower than in N,N-disubstituted analogs, such studies would offer valuable insight into the molecule's conformational dynamics in solution. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of this compound, providing key information about its functional groups and intermolecular interactions.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the sulfonamide group and the C-H bonds of the alkyl chains. znaturforsch.com

Sulfonamide Group: The most prominent features are the strong stretching vibrations of the sulfonyl (SO₂) group. The asymmetric stretch (νas(SO₂)) typically appears in the 1344–1317 cm⁻¹ region, while the symmetric stretch (νs(SO₂)) is found between 1187–1147 cm⁻¹. znaturforsch.com The S-N stretching vibration is generally weaker and observed in the 924–906 cm⁻¹ range. znaturforsch.com The N-H stretching vibration of a secondary sulfonamide gives rise to a band typically found in the 3349–3144 cm⁻¹ region. rsc.org

Aliphatic Chain: The butyl and methyl groups exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and various C-H bending (scissoring, wagging, twisting) vibrations in the 1470-1370 cm⁻¹ region.

Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity
N-H Stretch3350 - 3140Medium
C-H Stretch (Aliphatic)2960 - 2850Strong
S=O Asymmetric Stretch1345 - 1315Strong
S=O Symmetric Stretch1190 - 1145Strong
C-H Bend1470 - 1370Medium
S-N Stretch925 - 905Medium-Weak

In the condensed phase (solid or liquid), the N-H group of this compound can act as a hydrogen bond donor, while the sulfonyl oxygens act as acceptors, leading to intermolecular N-H···O=S hydrogen bonds. nih.gov This interaction causes a shift of the N-H stretching band to lower frequencies (a redshift) and a broadening of the band compared to the gas phase. nih.govresearchgate.net The magnitude of this shift provides an indication of the strength of the hydrogen bonding network.

While distinct conformational isomers of sulfonamides are often studied by rotational spectroscopy in the gas phase, distinguishing them in condensed-phase IR or Raman spectra can be challenging. mdpi.comnih.govkcl.ac.uk However, subtle shifts or the appearance of new, low-intensity bands in the fingerprint region (below 1500 cm⁻¹) upon changes in temperature or solvent could potentially indicate the presence of different conformers. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation patterns upon ionization. nih.gov For this compound (C₅H₁₃NO₂S), the exact molecular weight is 151.0667 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at m/z 151 or 152, respectively. The subsequent fragmentation would likely proceed through several key pathways common to aliphatic sulfonamides. nih.govresearchgate.net

Loss of the Butyl Chain: Cleavage of the C-S bond is a common pathway, resulting in the loss of a butyl radical (•C₄H₉, 57 Da) to yield a fragment at m/z 94, corresponding to [CH₃NHSO₂]⁺.

Alpha-Cleavage of the Alkyl Chain: Fragmentation can occur along the butyl chain, with the loss of alkyl radicals. For instance, the loss of a propyl radical (•C₃H₇, 43 Da) would lead to a fragment at m/z 108.

Cleavage of the S-N Bond: Fission of the bond between the sulfur and nitrogen atoms can occur, potentially leading to fragments such as [C₄H₉SO₂]⁺ at m/z 121.

Loss of SO₂: A characteristic fragmentation for many sulfonamides involves the rearrangement and elimination of sulfur dioxide (SO₂, 64 Da). nih.gov This would result in a fragment ion at m/z 87 for the [M-SO₂]⁺ ion.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z ValueProposed Fragment Ion StructureNeutral Loss
151[CH₃(CH₂)₃SO₂NHCH₃]⁺Molecular Ion (M⁺)
121[CH₃(CH₂)₃SO₂]⁺•NHCH₃
94[CH₃NHSO₂]⁺•C₄H₉
87[C₅H₁₃N]⁺SO₂
57[C₄H₉]⁺•SO₂NHCH₃

X-ray Crystallography for Solid-State Structure Determination

Although a published crystal structure for this compound was not identified, the solid-state structure can be reliably predicted based on extensive crystallographic studies of analogous sulfonamides. nih.govresearchgate.netfigshare.com These studies reveal consistent patterns in molecular arrangement and conformation.

The crystal packing of sulfonamides is predominantly governed by strong, directional hydrogen bonds formed by the sulfonamide group. nih.govnih.gov For this compound, the key interaction would be the hydrogen bond between the amide proton (N-H) of one molecule and a sulfonyl oxygen (S=O) of a neighboring molecule.

This N-H···O=S interaction is a robust and recurring motif that typically leads to the formation of specific supramolecular structures:

Centrosymmetric Dimers: Two molecules can form a cyclic dimer, often described by the graph set notation R²₂(8), where the hydrogen bonds create a ring containing eight atoms.

Infinite Chains: Molecules can link head-to-tail to form one-dimensional chains, described by the C(4) graph set.

Table 3: Expected Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Typical Motif Strength
Hydrogen Bond N-H O=S Dimer (R²₂(8)), Chain (C(4)) Strong
Weak Hydrogen Bond C-H (alkyl) O=S Various Weak
Van der Waals Alkyl chains Alkyl chains Close packing Weak

The conformation of a molecule in the solid state represents a low-energy state that balances intramolecular forces (steric hindrance, electronic effects) and intermolecular packing forces. researchgate.net For this compound, the key conformational degrees of freedom are the rotations around the S-N and S-C bonds.

Studies on various sulfonamides have shown that the geometry around the sulfur atom is a distorted tetrahedron. researchgate.netacs.org The conformation of the N-methyl group relative to the butanesulfonyl group is a critical feature. The torsion angle C(α)-S-N-C(Me) defines the spatial relationship between the alkyl substituents. The conformation observed in a crystal is often one that facilitates the formation of the strong intermolecular hydrogen bonds mentioned previously. researchgate.net

Furthermore, the butyl chain itself possesses conformational flexibility, with rotation around its C-C single bonds leading to various gauche and anti conformers. The specific conformation adopted in the crystal lattice will be the one that optimizes packing efficiency and maximizes intermolecular attractive forces.

Table 4: Key Rotatable Bonds and Conformational Parameters

Bond Torsion Angle Description Expected Conformation
S - N C(butane)-S-N-C(methyl) Defines the relative orientation of the two alkyl groups Typically staggered to minimize steric hindrance
C - S C(1)-C(2)-S-N Defines the orientation of the sulfonamide group relative to the butyl chain Staggered conformation is preferred
C - C C(1)-C(2)-C(3)-C(4) Defines the conformation of the butyl chain Typically an extended, all-anti conformation for efficient packing

Computational and Theoretical Studies of N Methylbutane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometry, electron distribution, and various spectroscopic and chemical properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical systems. nih.gov By optimizing the geometry of N-Methylbutane-1-sulfonamide, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations are typically performed in the gas phase to represent the molecule in an isolated state.

ParameterTypical Calculated Value
S=O Bond Length~1.43 Å
S-N Bond Length~1.63 Å
S-C Bond Length~1.77 Å
O=S=O Bond Angle~120°
C-S-N Bond Angle~107°

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface displays regions of different electrostatic potential, typically color-coded where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the most negative regions are expected around the oxygen atoms of the sulfonyl group, making them sites for interaction with electrophiles. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. pmf.unsa.bamdpi.com These orbital energies and their distributions reveal the primary sites involved in electron transfer during chemical reactions. researchgate.net

The following table provides illustrative energy values for a representative sulfonamide, calculated using DFT methods.

ParameterTypical Calculated Value (eV)
HOMO Energy-7.5 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap (ΔE)7.0 eV

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid; rotation around its single bonds gives rise to various conformations with different energies. Understanding these conformational preferences is key to comprehending its biological activity and physical properties.

Conformational analysis involves systematically exploring the different spatial arrangements of a molecule to identify stable conformers, which correspond to energy minima on the potential energy surface. nih.govlibretexts.org For this compound, key rotations occur around the S-C, S-N, and C-C bonds. Computational methods can map the potential energy surface by calculating the energy as a function of specific dihedral angles.

The results of this analysis identify local energy minima (stable conformers) and the global minimum, which is the most stable conformation of the molecule under a given set of conditions. nih.gov The energy barriers between these conformers determine the flexibility of the molecule and the rate at which it can interconvert between different shapes. For similar simple sulfonamides, studies have identified multiple stable rotational isomers. nih.gov

The presence of a solvent can significantly influence the conformational preferences of a molecule. nih.gov Molecular Dynamics (MD) simulations are a powerful technique used to study these effects by simulating the motion of the solute and solvent molecules over time. nih.gov By placing this compound in a simulated box of solvent molecules (e.g., water), MD can reveal how interactions like hydrogen bonding affect its structure and dynamics. researchgate.net

These simulations can show whether the solvent stabilizes or destabilizes certain conformers. For instance, a polar solvent like water might favor conformations where the polar sulfonyl group is exposed, while nonpolar solvents might favor more compact structures. The analysis of the simulation trajectory provides insights into the average structure, fluctuations, and the dynamic equilibrium between different conformations in solution. mdpi.com

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the reaction of this compound, researchers can understand its reactivity, predict products, and calculate reaction rates.

Modeling a reaction mechanism involves identifying the reactants, products, and any intermediates and transition states that occur along the reaction coordinate. nih.gov DFT calculations are commonly employed to map the potential energy surface of a reaction, locating the structures of transition states—the high-energy species that represent the barrier to the reaction. researchgate.net

The characterization of a transition state involves confirming its structure and energy. A key feature of a transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. researchgate.netnih.gov The calculated energy of the transition state relative to the reactants gives the activation energy, which is a primary determinant of the reaction rate. This type of modeling can be applied to various reactions involving sulfonamides, such as hydrolysis, oxidation, or substitution reactions. yildiz.edu.trresearchgate.net

Calculation of Activation Barriers and Reaction Pathways

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method to map out the potential energy surface of a reaction, identifying transition states and calculating activation barriers.

A key reaction of interest for sulfonamides is hydrolysis, which is a primary degradation pathway in aqueous environments. Theoretical studies on the hydrolysis of sulfonamides, such as sulfachloropyridazine, have been performed using DFT at the B3LYP/6-31+G(d,p) level of theory. global-sci.com These studies reveal that the hydrolysis can proceed through different pathways, primarily involving nucleophilic attack by a water molecule on the sulfonyl group. global-sci.com The activation energy for such a reaction is a critical parameter that determines its rate. For instance, in the hydrolysis of metsulfuron-methyl, a related sulfonylurea compound, the calculated free energy barrier for direct hydrolysis is in the range of 52–58 kcal mol−1. worldscientific.com The presence of additional water molecules can act as catalysts, significantly lowering the activation barrier by about 11 kcal mol−1. worldscientific.com

For a hypothetical reaction involving this compound, the general approach would be:

Geometry Optimization: The structures of the reactant (this compound), the nucleophile (e.g., a water molecule), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculation: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Activation Energy Calculation: The activation energy is then calculated as the difference in energy between the transition state and the reactants.

Below is a hypothetical data table illustrating the kind of results obtained from such calculations for a generic N-alkylalkanesulfonamide hydrolysis.

Reaction StepMethod/Basis SetCalculated Activation Energy (kcal/mol)
Nucleophilic attack on SulfurDFT/B3LYP/6-31+G(d,p)25.8
Proton transfer to NitrogenDFT/B3LYP/6-31+G(d,p)12.3
S-N bond cleavageDFT/B3LYP/6-31+G(d,p)18.5

Note: The data in this table is illustrative and based on typical values found in computational studies of sulfonamide hydrolysis.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational methods are invaluable for predicting the reactivity of different sites within the this compound molecule and the selectivity of its reactions. Molecular electrostatic potential (MEP) maps, frontier molecular orbital (FMO) analysis, and calculated atomic charges can all provide insights into where chemical reactions are most likely to occur.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group would exhibit a strong negative potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. The sulfur atom, being electron-deficient, would show a positive potential, marking it as the primary site for nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate electrons, so regions of the molecule with a high HOMO density are nucleophilic. The LUMO represents the ability to accept electrons, and regions with high LUMO density are electrophilic. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Computational Docking: In the context of biological activity, computational docking studies can predict the binding affinity and orientation of this compound to a biological target, such as an enzyme. This is crucial for understanding its potential as a drug candidate and predicting its selectivity. nih.gov

The following table provides hypothetical reactivity indices for this compound, which would be calculated using DFT.

ParameterValueInterpretation
HOMO Energy-7.2 eVIndicates electron-donating ability
LUMO Energy1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap8.7 eVSuggests high kinetic stability
Fukui Function (f-) on N0.15Indicates susceptibility to electrophilic attack
Fukui Function (f+) on S0.28Indicates susceptibility to nucleophilic attack

Note: The data in this table is illustrative and based on general principles of computational chemistry applied to sulfonamides.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is essential for the identification and characterization of this compound.

Computation of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of both ¹H and ¹³C chemical shifts. mdpi.com The accuracy of these predictions can be further improved by considering solvent effects and conformational averaging. nih.gov

The general workflow for predicting NMR spectra involves:

Conformational Search: Identifying all low-energy conformers of the molecule.

Geometry Optimization and Shielding Calculation: Optimizing the geometry of each conformer and calculating the isotropic shielding constants for each nucleus.

Boltzmann Averaging: Calculating the Boltzmann-weighted average of the shielding constants based on the relative energies of the conformers.

Chemical Shift Calculation: Converting the averaged shielding constants to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(2d,p) level of theory with a polarizable continuum model (PCM) for a chloroform solvent.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (N-methyl)2.6529.5
NH4.80-
CH₂ (alpha to S)2.9552.8
CH₂ (beta to S)1.7025.4
CH₂ (gamma to S)1.4022.1
CH₃ (terminal)0.9213.7

Note: This data is hypothetical and for illustrative purposes. Actual calculated values may vary depending on the level of theory and computational details.

Spin-spin coupling constants (J-couplings) can also be calculated, providing further structural information. These calculations are more computationally demanding but can be crucial for distinguishing between isomers.

Calculation of Vibrational Frequencies for IR and Raman Spectra Interpretation

Theoretical calculations of vibrational frequencies are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies and intensities can be obtained. researchgate.netnih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. mdpi.com

Key vibrational modes for this compound would include:

N-H stretch: Typically observed in the region of 3300-3400 cm⁻¹.

C-H stretches: Found in the 2800-3000 cm⁻¹ range.

Asymmetric and symmetric SO₂ stretches: These are characteristic strong bands for sulfonamides, usually appearing around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. researchgate.net

S-N stretch: Generally observed in the 950-900 cm⁻¹ region.

The following table presents a selection of calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H stretch3350Medium
CH₃ asymmetric stretch2965Strong
CH₂ asymmetric stretch2930Strong
CH₃ symmetric stretch2875Medium
SO₂ asymmetric stretch1325Very Strong
SO₂ symmetric stretch1150Very Strong
S-N stretch930Medium

Note: This data is illustrative and based on typical calculated values for similar sulfonamides.

Applications of N Methylbutane 1 Sulfonamide and Its Derivatives in Chemical Research and Advanced Materials

Role as Key Synthetic Building Blocks in Organic Synthesis

The unique electronic and steric properties of the N-methylbutanesulfonyl group make N-Methylbutane-1-sulfonamide a valuable building block in the synthesis of more elaborate chemical structures. The sulfonamide moiety is relatively unreactive, providing stability, yet it can be activated or used to influence the reactivity of adjacent functional groups. wikipedia.org

N-alkylsulfonamides serve as crucial precursors for synthesizing a wide range of organic compounds. The synthesis of sulfonamides is often achieved through well-established methods, such as the reaction of a sulfonyl chloride with an amine, which allows for the modular construction of diverse molecular frameworks. wikipedia.orgresearchgate.net These methods provide a reliable pathway to incorporate the N-methylbutanesulfonyl group into a molecule, which can then undergo further transformations.

The sulfonamide nitrogen can be deprotonated to form an anion, which can then act as a nucleophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its role as a building block. For instance, N-alkylsulfonamides can be N-alkylated or N-arylated, expanding the molecular complexity. organic-chemistry.org Furthermore, the development of novel synthetic methods, such as those employing metal-free oxidative coupling or one-pot procedures from readily available starting materials like thiols and amines, continues to broaden the accessibility and utility of sulfonamides in constructing complex molecules. thieme-connect.comrsc.org

Synthetic StrategyPrecursor TypeResulting StructureKey Advantage
N-Alkylation/ArylationN-AlkylsulfonamideSubstituted SulfonamidesDirect functionalization of the sulfonamide nitrogen. organic-chemistry.org
Oxidative S-N CouplingThiols and AminesPrimary or Substituted SulfonamidesBypasses the need for sulfonyl chlorides. thieme-connect.comrsc.org
One-Pot Reductive ChlorinationProtected SulfonamidesSulfonimidamide-based Amino AcidsAccess to complex and chiral building blocks. researchgate.net
Reaction with N-TosylhydrazonesN-Tosylhydrazone and SO2Alkyl SulfonamidesNovel route to sulfonamides from hydrazones. nih.gov

This table illustrates various synthetic strategies where N-alkylsulfonamides or related structures are used as building blocks for more complex molecules.

The sulfonamide group can function as a directing group in transition metal-catalyzed reactions, particularly in C-H activation and functionalization. While specific examples detailing this compound are not prominent, the principle is well-established for the broader class of aryl and alkyl sulfonamides. The lone pair of electrons on the oxygen atoms of the sulfonyl group can coordinate to a metal center, positioning the catalyst in proximity to a specific C-H bond and enabling its selective cleavage and subsequent functionalization.

This directing ability is crucial for achieving regioselectivity and stereocontrol. In enantioselective synthesis, chiral sulfonamide-based ligands and catalysts are used to control the three-dimensional arrangement of atoms in the product. wikipedia.org For example, chiral cyclic sulfinates have been synthesized with high stereoselection using N-sulfinyl-p-toluenesulfonamide, demonstrating the potential of sulfonyl-containing moieties to control stereochemical outcomes. rsc.org The development of sulfonamide-based catalysts is an active area of research, aiming to create efficient and highly selective transformations for the synthesis of complex chiral molecules. rsc.org

Development of Advanced Materials Science Applications

The inherent stability and functionality of the sulfonamide group are leveraged in the design of advanced materials with tailored properties. Derivatives of this compound, particularly fluorinated analogues, are finding applications in high-performance polymers and surface treatments.

Fluorinated polymers are known for their exceptional chemical inertness, thermal stability, and unique surface properties. nih.gov The incorporation of sulfonamide groups, especially fluorinated versions like 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide, into polymer structures can impart desirable characteristics. nih.govmdpi.com These fluorinated sulfonamide moieties can enhance properties such as thermal stability and solubility in specific solvents, which is often a challenge for highly fluorinated materials. nih.gov

Polymers containing sulfonamide linkages (polysulfonamides) are noted for their good thermal and acid stability compared to analogous polyamides. researchgate.net This makes them suitable for applications requiring robust materials. By synthesizing polymers from monomers containing the N-alkylsulfonamide group, materials scientists can create high-performance plastics and membranes with enhanced durability and specific functionalities. researchgate.netmdpi.com

Polymer TypeIncorporated SulfonamideKey PropertiesPotential Application
Fluorinated PolymersFluorinated N-AlkylsulfonamidesHigh thermal and chemical stability, specific solubility. nih.govmdpi.comSeparation membranes, protective coatings.
PolysulfonamidesAromatic/Aliphatic SulfonamidesGood thermal stability, acid resistance. researchgate.netHigh-performance engineering plastics.
Sulfonated PolyimidesSulfonated DiaminesHigh thermal stability, proton conductivity. researchgate.netProton exchange membranes for fuel cells.

This table summarizes the incorporation of sulfonamide groups into various polymers to create high-performance materials.

Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. biolinscientific.com This dual nature allows them to reduce surface tension at the interface between liquids, or between a liquid and a solid. monsachemical.com this compound itself has modest amphiphilic character, with the polar sulfonamide group acting as the hydrophilic head and the butyl chain as the hydrophobic tail.

The surfactant properties are dramatically enhanced in its fluorinated derivatives. For example, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide is used as a surfactant. nih.gov The highly fluorinated butyl chain is not only hydrophobic but also lipophobic (oil-fearing), giving it unique properties for creating highly repellent surfaces.

The chemical principle behind its function as a surface treatment agent lies in this amphiphilic structure. When applied to a surface from a solution, the molecules orient themselves to minimize energy. The polar sulfonamide head can interact with the surface (if it is polar) or the solvent, while the fluorinated tail orients away from the surface, creating a low-energy, non-stick, and repellent film. firp-ula.org This is why such compounds are used in formulations for inks, paints, and cleaning agents for semiconductor manufacturing. nih.govbiolinscientific.com

Chemical Aspects of Environmental Remediation Technologies

The environmental fate of sulfonamides, a class of synthetic antimicrobial agents, is a subject of increasing concern. While specific research on this compound in environmental remediation is not extensively documented, the broader body of knowledge on sulfonamide antibiotics provides a foundational understanding of the chemical principles governing their degradation and removal from environmental matrices. This section will explore the mechanistic pathways of sulfonamide degradation and the advanced technologies being developed for their adsorption and transformation, drawing upon general findings for the sulfonamide class to infer the potential behavior of this compound.

Mechanistic Studies of Sulfonamide Degradation in Environmental Matrices

The degradation of sulfonamides in the environment is a complex process influenced by a variety of biotic and abiotic factors. The primary mechanisms include microbial degradation, hydrolysis, and photolysis. These processes often lead to the transformation of the parent sulfonamide molecule into various degradation products.

Microbial degradation is a significant pathway for the natural attenuation of sulfonamides in soil and aquatic environments. nih.govnih.gov Microorganisms can utilize sulfonamides as a source of carbon, nitrogen, or sulfur, breaking down the complex molecule into simpler, less harmful compounds. core.ac.uk The biodegradation of sulfonamides can occur under both aerobic and anaerobic conditions, with different microbial communities and enzymatic pathways involved. researchgate.net Studies have shown that the rate of microbial degradation can be influenced by factors such as the concentration of the sulfonamide, the presence of other organic matter, and the specific microbial populations present in the environment. nih.govcore.ac.uk For instance, in some cases, sulfonamides are only utilized as a substrate after more readily available carbon and nitrogen sources have been depleted. core.ac.uk The initial steps in the microbial degradation of sulfonamides often involve the cleavage of the sulfonamide bond (S-N bond) or modifications to the amino group. nih.gov

Hydrolysis, the chemical breakdown of a compound due to reaction with water, can also contribute to the degradation of sulfonamides, although its significance varies depending on the specific sulfonamide structure and environmental conditions such as pH. For many sulfonamides, hydrolysis is a relatively slow process under neutral pH conditions.

Photolysis, or the degradation of a compound by light, is another important abiotic degradation pathway for sulfonamides, particularly in surface waters. The rate of photolysis is dependent on factors such as the intensity and wavelength of light, the presence of photosensitizing agents in the water, and the chemical structure of the sulfonamide.

The degradation of sulfonamides, whether through biotic or abiotic pathways, results in the formation of various transformation products. Common transformation pathways include hydroxylation of the aromatic ring, cleavage of the S-N bond, and modifications of the amino group. nih.gov It is important to note that some of these degradation products may retain antimicrobial activity or have their own toxicological profiles. researchgate.net

Degradation PathwayDescriptionKey Influencing Factors
Microbial Degradation Breakdown of the sulfonamide molecule by microorganisms. nih.govnih.govSulfonamide concentration, presence of other organic matter, microbial community composition. nih.govcore.ac.uk
Hydrolysis Chemical breakdown due to reaction with water.pH, temperature, chemical structure of the sulfonamide.
Photolysis Degradation by light, particularly in surface waters.Light intensity and wavelength, presence of photosensitizers.

Advanced Adsorption and Transformation Processes

In addition to natural degradation processes, various engineered technologies are being developed for the efficient removal of sulfonamides from contaminated water and soil. These advanced processes can be broadly categorized into adsorption and transformation technologies.

Adsorption is a widely used technique for the removal of organic pollutants, including sulfonamides, from aqueous solutions. tandfonline.com This process involves the accumulation of the sulfonamide molecules onto the surface of a solid adsorbent material. A variety of materials have been investigated for their potential to adsorb sulfonamides, including activated carbon, biochar, and various modified materials. nih.govresearchgate.net The effectiveness of an adsorbent is determined by its surface area, pore size distribution, and surface chemistry. nih.gov The adsorption process is influenced by factors such as the pH of the solution, the temperature, and the presence of other organic compounds. tandfonline.com For example, the adsorption of sulfonamides on many materials is pH-dependent, as the charge of both the sulfonamide molecule and the adsorbent surface can change with pH. tandfonline.com The interactions between the sulfonamide and the adsorbent can include van der Waals forces, hydrogen bonding, and electrostatic interactions. nih.govresearchgate.net

Adsorbent MaterialAdsorption Mechanism(s)Key Performance Factors
Activated Carbon Primarily physical adsorption due to high surface area and porous structure. tandfonline.comSurface area, pore size distribution, surface functional groups. tandfonline.com
Biochar A combination of physical adsorption and chemical interactions such as hydrogen bonding and π-π interactions. nih.govresearchgate.netFeedstock material, pyrolysis temperature, surface chemistry. nih.gov
Modified Adsorbents Can involve a range of interactions depending on the modification, including electrostatic interactions and specific chemical bonding. nih.govresearchgate.netType of modification, density of active sites. nih.govresearchgate.net

Advanced oxidation processes (AOPs) are a class of transformation technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH), to degrade organic pollutants. nih.gov These processes are capable of completely mineralizing sulfonamides to carbon dioxide, water, and inorganic ions. Common AOPs include ozonation (O3), the use of hydrogen peroxide (H2O2) with ultraviolet light (UV/H2O2), and Fenton and photo-Fenton processes. nih.gov The O3/H2O2 process has been shown to be highly effective for the degradation of various sulfonamides. nih.gov The efficiency of AOPs is influenced by factors such as the pH of the solution, the concentration of the oxidant, and the presence of radical scavengers. nih.gov Density functional theory (DFT) calculations have been used to elucidate the reaction pathways and reactive sites of sulfonamides during these degradation processes, indicating that electrophilic attack often occurs at the nitrogen atoms of the amino and sulfonamide groups. nih.gov

Phytoremediation, the use of plants to remove pollutants from the environment, is another promising technology for the remediation of sulfonamide contamination. cas.cnnih.gov Plants can take up sulfonamides from the soil and water through their roots and subsequently metabolize or sequester them within their tissues. cas.cnnih.gov The presence of plants can also stimulate microbial degradation of sulfonamides in the root zone, a process known as rhizodegradation. cas.cn

Crystal Engineering and Supramolecular Chemistry of N Methylbutane 1 Sulfonamide

Design and Synthesis of N-Methylbutane-1-sulfonamide Co-crystals and Salts

The design of co-crystals and salts of this compound hinges on the principles of molecular recognition and the predictable formation of intermolecular interactions. acs.org Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, while salts are formed through proton transfer between an acidic and a basic component.

A variety of methods are employed for the synthesis of co-crystals and salts, each with its own advantages. Common techniques include:

Solvent Evaporation: This is a widely used method where stoichiometric amounts of this compound and a co-former are dissolved in a suitable solvent. nih.govnih.govsysrevpharm.orgijndd.in Slow evaporation of the solvent allows for the formation of high-quality single crystals suitable for X-ray diffraction analysis. nih.gov

Grinding: Mechanochemical grinding, either neat or with the addition of a small amount of solvent (liquid-assisted grinding), is an efficient and environmentally friendly method for screening and producing co-crystals. nih.govsysrevpharm.org

Slurrying: In this method, a suspension of this compound and a co-former is stirred in a solvent in which they have limited solubility. nih.govsysrevpharm.org The stable co-crystal form will eventually crystallize from the slurry.

Sonocrystallization: This technique utilizes ultrasound to induce nucleation and crystallization, often leading to smaller and more uniform crystal sizes. nih.gov

The selection of a suitable co-former is a critical step in the design of this compound co-crystals. Co-formers are typically selected based on their ability to form robust supramolecular synthons with the sulfonamide group.

The sulfonamide group, R-SO₂NR'R'', is a versatile functional group capable of participating in a variety of non-covalent interactions, making it a valuable component in crystal engineering. wikipedia.orgopenaccesspub.org The key to designing co-crystals of this compound lies in the identification and exploitation of reliable supramolecular synthons. acs.orgnih.gov A supramolecular synthon is a structural unit within a crystal in which molecules are held together by non-covalent interactions. acs.org

For the this compound molecule, which possesses a secondary sulfonamide group (-SO₂NH-), the primary sites for hydrogen bonding are the acidic N-H proton and the basic oxygen atoms of the sulfonyl group. This allows for the formation of several key synthons:

Sulfonamide...Sulfonamide Homosynthon: this compound molecules can self-assemble through N-H···O=S hydrogen bonds, forming either a catemer (chain) or a dimer synthon. This is a common motif in the crystal structures of primary and secondary sulfonamides.

Sulfonamide...Carboxylic Acid Heterosynthon: Carboxylic acids are excellent co-formers for sulfonamides. The acidic proton of the carboxylic acid can form a strong hydrogen bond with the sulfonyl oxygen of this compound, while the sulfonamide N-H can interact with the carbonyl oxygen of the carboxylic acid, leading to a robust R²₂(8) ring motif.

Sulfonamide...Amide Heterosynthon: Amides can interact with the sulfonamide group through N-H···O=C and N-H···O=S hydrogen bonds, forming stable heterodimers or more complex networks.

Sulfonamide...Pyridine Heterosynthon: The basic nitrogen atom of a pyridine ring is a good hydrogen bond acceptor for the N-H proton of this compound.

The relative stability and frequency of these synthons can be predicted and analyzed using tools like the Cambridge Structural Database (CSD) and computational modeling.

Synthon Type Interacting Groups Typical Motif
HomosynthonThis compound ... This compoundN-H···O=S
HeterosynthonThis compound ... Carboxylic AcidN-H···O=C and O-H···O=S
HeterosynthonThis compound ... AmideN-H···O=C and N-H···O=S
HeterosynthonThis compound ... PyridineN-H···N

Single-crystal X-ray diffraction is the definitive technique for elucidating the three-dimensional arrangement of molecules in the solid state. This analysis reveals detailed information about bond lengths, bond angles, and the geometry of hydrogen bonds.

In a hypothetical co-crystal of this compound with a dicarboxylic acid, one could expect to see extended hydrogen-bonded chains or sheets. For instance, the two carboxylic acid groups could bridge two different sulfonamide molecules, leading to a one-dimensional ribbon structure. These ribbons might then be further linked by weaker C-H···O interactions, forming a three-dimensional supramolecular architecture.

The analysis of the crystal packing also involves identifying common packing motifs, such as herringbone or π-stacking interactions if aromatic rings are present in the co-former. The efficiency of the crystal packing can be evaluated by calculating the Kitaigorodskii packing index.

Polymorphism and Pseudopolymorphism Studies of this compound Forms

Polymorphism is the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice.

The study of polymorphism in this compound is crucial as different polymorphic forms can exhibit significantly different physicochemical properties, including:

Solubility and Dissolution Rate: Different lattice energies of polymorphs lead to variations in solubility.

Melting Point: Each polymorph has a unique melting point.

Stability: One polymorph is generally more thermodynamically stable than the others under a given set of conditions. Metastable forms can transform into the stable form over time.

Polymorphic screens are typically performed by crystallizing this compound under a wide range of conditions, such as different solvents, temperatures, and crystallization rates. The resulting solid forms are then characterized using techniques like:

Powder X-ray Diffraction (PXRD): Each polymorph will have a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point and detect any solid-state phase transitions.

Thermogravimetric Analysis (TGA): TGA can identify the presence of solvent molecules in pseudopolymorphs.

Solid-State NMR (ssNMR): This provides information about the local environment of atoms in the crystal lattice.

The discovery of multiple polymorphic forms of this compound would necessitate a thorough investigation to identify the most stable form for development and to establish robust manufacturing processes that consistently produce the desired form.

Impact of Crystal Form on Chemical Stability and Reactivity in Solid State

The arrangement of molecules in the crystal lattice can significantly influence the chemical stability and solid-state reactivity of this compound. The proximity and orientation of reactive functional groups in a crystal can either facilitate or inhibit a chemical reaction.

For example, if this compound is susceptible to degradation via hydrolysis, a polymorph with a crystal packing that shields the sulfonamide group from atmospheric moisture would likely exhibit enhanced stability. Conversely, a crystal form where the sulfonamide groups are exposed on the crystal faces might be more prone to degradation.

Solid-state reactions, such as photodegradation or reactions with excipients in a pharmaceutical formulation, can also be dependent on the crystal form. The topochemical postulate states that reactions in the solid state proceed with minimal atomic and molecular movement. Therefore, the crystal packing can dictate the stereochemistry and kinetics of a solid-state reaction.

Studies on the chemical stability of different polymorphic forms of this compound would involve subjecting the various forms to stress conditions such as high temperature, humidity, and light, and then analyzing for the formation of degradation products.

Co-crystallization as a Tool for Modulating Physicochemical Properties of this compound

Co-crystallization is a powerful and versatile strategy for modifying the physicochemical properties of a solid compound without altering its chemical structure. researchgate.net By forming a co-crystal of this compound with a suitable co-former, it is possible to tune properties such as:

Solubility and Dissolution Rate: This is one of the most common goals of co-crystallization. By selecting a highly soluble co-former, the dissolution rate of the resulting co-crystal can be significantly enhanced compared to the pure compound.

Bioavailability: An increase in solubility and dissolution rate often translates to improved bioavailability.

Melting Point: The melting point of a co-crystal is typically different from that of the individual components. This can be advantageous for certain manufacturing processes, such as hot-melt extrusion. nih.gov

Stability: Co-crystallization can improve the physical and chemical stability of a compound. For instance, forming a co-crystal can prevent the transformation of a metastable polymorph to a more stable but less soluble form.

Mechanical Properties: The mechanical properties of a solid, such as tabletability and compressibility, can be improved through co-crystallization. This is particularly important for the formulation of solid dosage forms.

The selection of a co-former is guided by the desired property improvement. For example, to enhance the solubility of this compound, one might choose a co-former that is highly water-soluble and can form strong hydrogen bonds with the sulfonamide group.

The following table summarizes the potential impact of co-crystallization on the properties of this compound:

Property Potential Impact of Co-crystallization Example Co-former
SolubilityIncreasedA highly soluble dicarboxylic acid (e.g., succinic acid)
Dissolution RateIncreasedA readily dissolving co-former (e.g., nicotinamide)
StabilityImprovedA co-former that disrupts unfavorable packing motifs
Mechanical PropertiesEnhancedA co-former with good compressibility (e.g., saccharin)

Future Directions and Emerging Research Avenues in N Methylbutane 1 Sulfonamide Chemistry

Exploration of Underexplored Reaction Pathways and Functional Group Transformations

Historically, the sulfonamide bond has been regarded as exceptionally stable, often relegating it to the role of a terminal functional group or a static pharmacophore. nih.gov However, emerging research is challenging this paradigm by developing methods to cleave the robust N-S bond under mild conditions, thereby transforming the sulfonamide into a versatile synthetic handle for late-stage functionalization.

A significant breakthrough in this area is the development of a mild reductive cleavage of secondary sulfonamides. nih.govacs.orgchemrxiv.org This process converts the sulfonamide into sulfinate and amine components, which can be trapped in situ to form a variety of other medicinally relevant functional groups like sulfones or new sulfonamides. nih.govsemanticscholar.org

This methodology is directly applicable to N-Methylbutane-1-sulfonamide. By treating it with reagents such as ethyl benzoylformate and a phosphine, the N-S bond could be cleaved. chemrxiv.org This would allow for two distinct functionalization strategies:

Modification of the Sulfonyl Moiety: The resulting butane-1-sulfinate could be reacted with various electrophiles to generate novel butane-sulfonyl derivatives.

Modification of the Amine Moiety: The released methylamine fragment (trapped as an imine) could be replaced by other amines, allowing for the diversification of the nitrogen substituent. chemrxiv.org

This approach effectively converts a traditionally inert group into a reactive linchpin, opening up previously inaccessible chemical space for the derivatives of this compound.

Application of Advanced Computational Methodologies for Rational Design and Discovery

Advanced computational chemistry provides powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functions, thereby reducing the need for trial-and-error experimentation. These in silico methods are increasingly being applied to sulfonamide chemistry and represent a major avenue for future research on this compound. nih.gov

Key computational techniques applicable to this compound include:

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular structure, predict vibrational spectra, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netresearchgate.net This information provides insight into the molecule's kinetic stability and chemical reactivity.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound and its derivatives in a biological environment, such as in solution or interacting with a protein target. These simulations provide a dynamic view of intermolecular interactions and conformational stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models for a series of this compound analogues, researchers can identify the key structural features that correlate with a specific biological activity. This allows for the rational design of more potent compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. For hypothetical bioactive derivatives of this compound, docking could elucidate binding modes and predict binding affinities, guiding the design of targeted inhibitors. nih.gov

Computational Method Application for this compound Research Key Insights
Density Functional Theory (DFT) Elucidate electronic structure and reactivity. Bond lengths, bond angles, molecular orbital energies, reaction pathways. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulate behavior in complex environments (e.g., with proteins). Conformational stability, binding free energies, solvent effects. nih.gov
3D-QSAR Correlate chemical structure with biological activity. Identification of key structural motifs for enhanced potency. nih.gov
Molecular Docking Predict binding modes to biological targets. Ligand-receptor interactions, binding affinity, virtual screening. nih.gov
Hirshfeld Surface Analysis Analyze intermolecular interactions in the solid state. Understanding of crystal packing and non-covalent bonds. researchgate.net

Development of Sustainable Synthesis and Green Applications for Sulfonamide Chemistry

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the synthesis of organic compounds. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the production of this compound and related structures.

Key areas for green innovation include:

Mechanochemistry: Performing reactions in a ball mill can dramatically reduce or eliminate the need for bulk solvents, which are a major source of chemical waste. rsc.org Three-component mechanochemical methods have been developed for synthesizing aromatic sulfonamides from aryl halides, a sulfur dioxide source (like K₂S₂O₅), and an amine. rsc.orgresearchgate.net Adapting such solvent-free approaches for alkyl sulfonamides is a logical next step.

Alternative Reagents and Catalysts: Traditional sulfonamide synthesis often relies on sulfonyl chlorides, which can be harsh and difficult to prepare. acs.org Modern methods utilize more benign and readily available sulfur dioxide surrogates. rsc.orgrsc.org Furthermore, photocatalytic and transition-metal-free strategies are emerging that allow for the construction of sulfonamides under milder conditions. rsc.org

Biocatalysis: The discovery of enzymes in nature that can form the S-N bond opens the door to biosynthetic routes for producing sulfonamides. nih.gov Harnessing these biocatalysts could lead to highly selective and environmentally friendly production methods under aqueous conditions.

Synthesis Approach Traditional Method Green/Sustainable Alternative Environmental Benefit
Solvent Use Often requires toxic, volatile organic solvents (e.g., dichloromethane, DMF). Mechanochemical synthesis (ball milling) or use of water as a solvent. Drastic reduction or elimination of solvent waste. rsc.orgrsc.org
Reagents Use of reactive sulfonyl chlorides. acs.org Use of stable SO₂ surrogates (e.g., K₂S₂O₅, DABSO) or starting from carboxylic acids. rsc.orgnih.gov Avoids hazardous reagents and harsh reaction conditions.
Catalysis May require stoichiometric bases or harsh conditions. Transition-metal-free photocatalysis or biocatalysis. rsc.orgnih.gov Milder reaction conditions, reduced metal waste, potential for high selectivity.
Process Multi-step synthesis for starting materials. One-pot, multi-component reactions. rsc.orgacs.org Increased atom and step economy, reducing waste and energy consumption.

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodExpected Value/OutcomeReference
Melting PointDifferential Scanning Calorimetry120–123°C
LogP (Lipophilicity)Shake-flask (octanol/water)1.8 ± 0.2
Solubility in WaterGravimetric analysis2.3 mg/mL at 25°C

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.